2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one

Antiviral Drug Design Physicochemical Profiling Bioisosterism

2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one (CAS 81475-41-4) is a synthetic purine derivative classified as an acyclic nucleoside analog. Its core structure is guanine (2-amino-6-oxopurine) N9-alkylated with a (2-hydroxyethyl)sulfanyl]methyl side chain, making it the direct sulfur-for-oxygen bioisostere of the antiviral drug acyclovir.

Molecular Formula C8H11N5O2S
Molecular Weight 241.27 g/mol
CAS No. 81475-41-4
Cat. No. B12932067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one
CAS81475-41-4
Molecular FormulaC8H11N5O2S
Molecular Weight241.27 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1CSCCO)N=C(NC2=O)N
InChIInChI=1S/C8H11N5O2S/c9-8-11-6-5(7(15)12-8)10-3-13(6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)
InChIKeyVNXPAWVBZPSHAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one (CAS 81475-41-4): Thioether Acyclonucleoside Procurement Profile


2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one (CAS 81475-41-4) is a synthetic purine derivative classified as an acyclic nucleoside analog . Its core structure is guanine (2-amino-6-oxopurine) N9-alkylated with a (2-hydroxyethyl)sulfanyl]methyl side chain, making it the direct sulfur-for-oxygen bioisostere of the antiviral drug acyclovir [1]. With a molecular formula of C8H11N5O2S and a molecular weight of 241.27 g/mol, the compound's topological polar surface area (PSA) is reported as 136.11 Ų . This single-atom O→S exchange in the side chain introduces distinct physicochemical properties that differentiate it from its oxygen-containing analogs, positioning it as a valuable tool compound in medicinal chemistry and antiviral probe design.

2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one: Why Acyclovir Analogs Are Not Directly Interchangeable


Acyclic guanosine analogs including acyclovir, ganciclovir, and penciclovir differ critically in side-chain composition, driving divergent antiviral activity spectra, activation by viral thymidine kinases (TK), and metabolic stability [1]. The replacement of oxygen by sulfur—as in the target compound—is a recognized bioisosteric strategy that systematically increases lipophilicity (higher logP) and alters molecular recognition [2]. Studies on methylenecyclopropane nucleoside analogs with thioether substituents at the purine 6-position have demonstrated that this modification can broaden antiviral spectrum, shift kinase dependence (e.g., from HSV-TK to HCMV UL97), and generate distinct resistance profiles compared to the parent oxygen ethers [3]. Consequently, in-class compounds cannot be assumed to possess identical pharmacological or physicochemical profiles; the specific thioether moiety of CAS 81475-41-4 imparts quantifiable differentiation that must be evaluated prior to experimental or procurement decisions.

Head-to-Head Quantitative Evidence: Differentiating 2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one from Acyclovir


Calculated Lipophilicity (clogP): The Thioether Side Chain of CAS 81475-41-4 Increases Predicted Membrane Permeability Versus Acyclovir

The O→S exchange in the acyclic side chain is predicted to elevate the octanol-water partition coefficient (logP). While acyclovir is a highly hydrophilic molecule with an experimental logP of -1.56 [1], the replacement of the ether oxygen with a sulfur atom (thioether) generally increases the logP of an analog by approximately 0.5–1.0 log units due to sulfur's higher polarizability and lower electronegativity [2]. For the target compound CAS 81475-41-4, in silico calculations using the XLOGP3 method yield a predicted logP of -1.1, constituting a +0.46 log unit increase compared to acyclovir [3]. This quantified shift indicates enhanced passive membrane permeability and potentially altered tissue distribution for the thioether analog.

Antiviral Drug Design Physicochemical Profiling Bioisosterism

Topological Polar Surface Area (TPSA): CAS 81475-41-4 Exhibits a Higher TPSA Than Acyclovir, Indicating Altered Hydrogen Bonding Capacity

Topological polar surface area (TPSA) is a key determinant of a molecule's ability to permeate biological membranes. The target compound presents a TPSA of 136.11 Ų based on its chemical structure . In direct comparison, the oxygen analog acyclovir has a lower reported TPSA of 119.05 Ų [1]. The 17.06 Ų increase for the thioether analog is attributed to the greater van der Waals radius and higher polarizability of the sulfur atom, which enhances the molecule's capacity for intermolecular interactions. This quantifiable difference suggests the thioether compound may form distinct hydrogen bonding networks with target proteins, potentially altering binding kinetics and selectivity profiles relative to acyclovir.

Medicinal Chemistry Drug Design Pharmacokinetics

Metabolic Stability: The Thioether Linkage of CAS 81475-41-4 Resists Oxidative Cleavage That Inactivates Acyclovir's Ether Side Chain

Acyclovir's (2-hydroxyethoxy)methyl side chain is susceptible to oxidation at the ether α-carbon by cytochrome P450 enzymes, leading to inactive metabolites. The thioether moiety in the target compound (2-hydroxyethyl)sulfanyl]methyl is inherently more resistant to oxidative metabolism. Specifically, while ethers undergo rapid CYP450-mediated O-dealkylation via hydroxylation at the carbon adjacent to oxygen, the corresponding sulfur analog primarily undergoes reversible S-oxidation to sulfoxide or sulfone, which often retains or even enhances biological activity [1]. This differential metabolic pathway constitutes a qualitative advantage in metabolic stability, as the thioether is not susceptible to the irreversible cleavage that terminates acyclovir's activity [2]. Although quantitative head-to-head microsomal stability half-life data remain unpublished for this specific compound, the class-level behavior of thioethers versus ethers under oxidative conditions is well-established.

Drug Metabolism Antiviral Agents Pharmacokinetics

High-Value Application Scenarios for 2-Amino-9-{[(2-hydroxyethyl)sulfanyl]methyl}-3,9-dihydro-6H-purin-6-one (CAS 81475-41-4) Driven by Quantitative Evidence


Design of Next-Generation Antiviral Agents with Enhanced Membrane Permeability

The predicted +0.46 log unit increase in lipophilicity (clogP -1.1 vs. acyclovir -1.56) [1] makes CAS 81475-41-4 a superior starting scaffold when the research objective is to improve oral bioavailability or intracellular accumulation of guanosine analog antivirals. Medicinal chemists can utilize this compound as a template for further modifications aimed at optimizing passive diffusion across the gastrointestinal epithelium or viral envelope membranes.

Structural Biology Probes to Map Altered Hydrogen Bonding Networks in Viral Kinases

The 14.3% higher TPSA (136.11 Ų vs. 119.05 Ų for acyclovir) indicates that the thioether analog can form distinct polar interactions with amino acid residues in the active site of viral thymidine kinases or other activating enzymes. Co-crystallization studies with HSV-TK or HCMV UL97 kinase using CAS 81475-41-4 can reveal novel binding poses that are inaccessible to the oxygen analog, guiding structure-based drug design.

Prodrug Design Exploiting Thioether-Specific S-Oxidation

The established metabolic pathway of thioethers—reversible S-oxidation to sulfoxide or sulfone rather than irreversible O-dealkylation [2]—positions CAS 81475-41-4 as an ideal core for designing bio-reversible prodrugs. Researchers can synthesize sulfoxide derivatives to temporarily mask polarity and enhance permeability, relying on intracellular reduction back to the active thioether, a strategy unavailable to oxygen-containing acyclovir.

Antiviral Resistance Profiling and Mechanism-of-Action Studies

Given the known ability of thioether-substituted purine analogs to shift kinase dependence from HSV-TK to HCMV UL97 [3], CAS 81475-41-4 is uniquely suited to probe resistance mechanisms in acyclovir-resistant herpesvirus strains. This application enables researchers to dissect the contributions of the side chain's heteroatom to enzyme recognition, informing the development of antivirals effective against TK-deficient mutants.

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